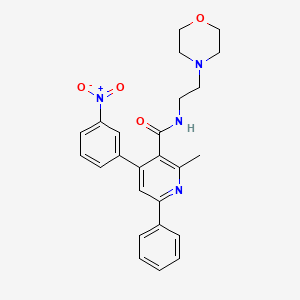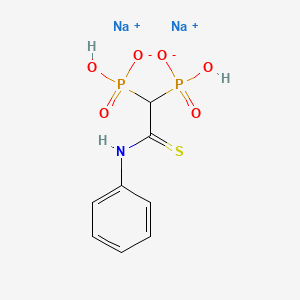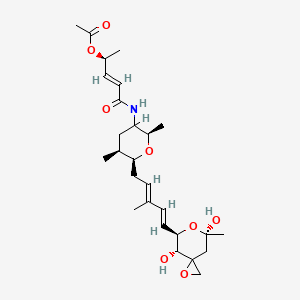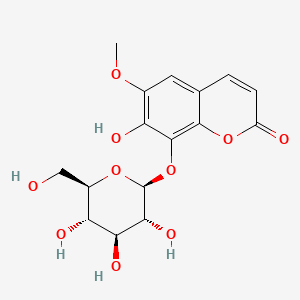
L-838,417
概要
説明
L-838,417は、メルク・アンド・カンパニー(旧メルク・シャープ・アンド・ドホルム)によって開発された化合物であり、主に科学研究で使用されています。 ベンゾジアゼピン系薬剤と同様の効果を持つ抗不安薬ですが、構造的には異なるため、非ベンゾジアゼピン系抗不安薬に分類されます 。 この化合物は、サブタイプ選択的なGABAA受容体正の異方性モジュレーターであり、α2、α3、α5サブタイプでは部分アゴニストとして作用し、α1サブタイプでは負の異方性モジュレーターとして作用します .
科学的研究の応用
L-838,417 has a wide range of scientific research applications. It is primarily used in the study of GABA A receptors and their role in anxiety, pain, and other neurological conditions . The compound has been shown to have selective anxiolytic effects, mediated mainly by α2 and α3 subtypes, with little sedative or amnestic effects . In neuropathic pain animal models, it has been shown that stabilizing the Potassium Chloride Cotransporter 2 at neuronal membranes could potentiate the this compound-induced analgesia . This reveals a novel strategy for analgesia in pathological pain by combined targeting of the appropriate GABA A receptor subtypes and restoring chloride homeostasis .
作用機序
生化学分析
Biochemical Properties
L-838,417 is a subtype-selective GABA A positive allosteric modulator. It acts as a partial agonist at the α2, α3, and α5 subtypes of the GABA A receptor, while acting as a negative allosteric modulator at the α1 subtype. This selective binding profile allows this compound to exert anxiolytic effects primarily through the α2 and α3 subtypes, with minimal sedative or amnestic effects, which are typically mediated by the α1 subtype . The compound interacts with the GABA A receptor, enhancing the inhibitory effects of GABA and thereby modulating neuronal excitability .
Cellular Effects
This compound influences various cellular processes by modulating GABAergic neurotransmission. It has been shown to produce anxiolytic effects in animal models without causing significant sedation . The compound’s selective action on the α2 and α3 subtypes of the GABA A receptor results in anxiolysis without the sedative effects commonly associated with benzodiazepines . Additionally, this compound has been found to stabilize the Potassium Chloride Cotransporter 2 (KCC2) at neuronal membranes, potentiating its analgesic effects in neuropathic pain models .
Molecular Mechanism
At the molecular level, this compound acts as a positive allosteric modulator of the GABA A receptor. By binding to specific subtypes of the receptor, it enhances the receptor’s response to GABA, the primary inhibitory neurotransmitter in the central nervous system . This modulation increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability . The compound’s selective binding to the α2 and α3 subtypes is responsible for its anxiolytic effects, while its negative modulation of the α1 subtype minimizes sedative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to vary over time. The compound exhibits a stable anxiolytic profile in both short-term and long-term studies . In animal models, this compound has been shown to maintain its anxiolytic effects even after repeated administration, without significant tolerance development . Additionally, the compound’s stability and lack of significant degradation over time make it a reliable tool for research purposes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound produces anxiolytic effects without significant sedation . At higher doses, some sedative effects may be observed, although these are less pronounced compared to traditional benzodiazepines . In neuropathic pain models, higher doses of this compound have been shown to potentiate its analgesic effects, particularly when combined with stabilization of KCC2 .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes biotransformation by various enzymes . The compound’s metabolic pathways involve oxidation and conjugation reactions, leading to the formation of metabolites that are excreted via the kidneys . The specific enzymes involved in the metabolism of this compound include cytochrome P450 isoforms, which play a crucial role in its biotransformation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to various tissues, including the brain . Additionally, this compound interacts with specific transporters and binding proteins that influence its localization and accumulation within target tissues .
Subcellular Localization
This compound is primarily localized to the synaptic and extrasynaptic regions of neurons, where it interacts with GABA A receptors . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell . This precise localization is essential for its modulatory effects on GABAergic neurotransmission and its overall pharmacological profile .
準備方法
L-838,417および類似化合物の合成は、2005年にJournal of Medicinal Chemistryに記載されました 。合成経路には、トリアゾロピリダジンコアの形成、続いてジフルオロフェニル基とtert-ブチル基の導入が含まれます。反応条件は通常、有機溶媒と触媒を使用し、目的の生成物の形成を促進します。工業生産方法は、これらの反応を制御された条件下でスケールアップすることにより、化合物の純度と収率を確保する可能性があります。
化学反応解析
This compoundは、置換反応や還元反応などのさまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、有機溶媒、還元剤、および触媒が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
This compoundは、幅広い科学研究への応用が期待されています。 主にGABAA受容体とその不安、痛み、およびその他の神経学的状態における役割の研究に使用されています 。 この化合物は、主にα2およびα3サブタイプを介して選択的な抗不安効果を示すことが示されており、鎮静作用や健忘作用はほとんどありません 。 神経因性疼痛動物モデルでは、神経膜におけるカリウムクロライド共輸送体2を安定化することで、this compound誘導性の鎮痛作用を増強できることが示されました 。 これは、適切なGABAA受容体サブタイプを標的とし、塩化物恒常性を回復させることで、病的疼痛における鎮痛作用のための新しい戦略を示しています .
化学反応の分析
L-838,417 undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include organic solvents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
L-838,417は、GABAA受容体サブタイプを選択的にモジュレートするという点で独特です。 類似化合物には、SL-651,498およびTPA023が含まれ、これらもGABAA受容体を標的とするが、選択性プロファイルと効力に違いがあります 。 SL-651,498は、別のサブタイプ選択的なGABAAモジュレーターであり、TPA023は低効力な正の異方性モジュレーターです 。 これらの化合物は、前臨床モデルで使用され、疼痛、不安、およびその他の神経学的状態に対するそれらの影響が研究されています .
特性
IUPAC Name |
7-tert-butyl-3-(2,5-difluorophenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N7O/c1-19(2,3)13-8-15-24-25-17(12-7-11(20)5-6-14(12)21)28(15)26-18(13)29-9-16-22-10-23-27(16)4/h5-8,10H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDUNOMMYOKHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=NN=C(N2N=C1OCC3=NC=NN3C)C4=C(C=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432710 | |
| Record name | L 838417 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286456-42-6 | |
| Record name | 3-(2,5-Difluorophenyl)-7-(1,1-dimethylethyl)-6-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286456-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-838417 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286456426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L 838417 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-838417 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CZO0970G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of L-838,417?
A1: this compound exhibits selectivity for specific subtypes of the GABAA receptor, a ligand-gated ion channel responsible for mediating the inhibitory effects of γ-aminobutyric acid (GABA) in the central nervous system. [, , , ]
Q2: Which GABAA receptor subtypes are preferentially targeted by this compound?
A2: this compound displays functional selectivity for GABAA receptors containing α2, α3, and α5 subunits. It exhibits partial agonist activity at these subtypes while acting as an antagonist at α1-containing GABAA receptors. [, , , , , ]
Q3: How does the binding of this compound to GABAA receptors influence neuronal activity?
A3: As a positive allosteric modulator, this compound potentiates the effects of GABA at its target GABAA receptor subtypes. This leads to enhanced chloride ion influx into neurons, hyperpolarization of the neuronal membrane, and ultimately, a reduction in neuronal excitability. [, , , , ]
Q4: What are the downstream consequences of modulating specific GABAA receptor subtypes?
A4: α1-containing GABAA receptors are primarily associated with sedation, while α2- and/or α3-containing receptors are implicated in mediating anxiolytic effects. The selectivity profile of this compound for α2/α3 over α1 suggests a potential for anxiolysis with reduced sedation. [, , , , , ]
Q5: What is the significance of this compound’s selectivity profile in the context of anxiety disorders?
A5: Conventional benzodiazepines, while effective anxiolytics, often induce sedation and carry risks of dependence and abuse. This compound’s selective modulation of α2/α3-containing GABAA receptors suggests a potential for achieving anxiolysis with a reduced side effect profile, including reduced sedation and dependence liability. [, , , , , , , ]
Q6: What preclinical models have been used to investigate the anxiolytic potential of this compound?
A6: Studies have employed various rodent models to assess this compound’s efficacy in anxiety-like behaviors. These include the elevated plus maze, light-dark box, and the conditioned emotional response paradigm. [, , , , ]
Q7: Has this compound shown efficacy in other preclinical models beyond anxiety?
A8: this compound has demonstrated efficacy in preclinical models of pain, including inflammatory and neuropathic pain. It also shows potential in models of respiratory disturbances, such as those observed in Rett syndrome. [, , , , , ]
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) profile of this compound?
A9: Studies in rodents have shown that this compound is well-absorbed after intraperitoneal administration, but its oral bioavailability varies significantly between rats and mice. It exhibits moderate clearance in rats but is cleared at a much higher rate in mice. [, ]
Q9: How does the pharmacokinetic profile of this compound influence its potential for clinical development?
A10: The interspecies variability in oral bioavailability observed with this compound highlights the importance of optimizing its pharmacokinetic properties for potential clinical translation. Further investigation into its metabolic pathways and clearance mechanisms is crucial. [, , , ]
Q10: Have any toxicological concerns been identified with this compound?
A11: While preclinical studies suggest a potentially favorable safety profile for this compound compared to conventional benzodiazepines, comprehensive toxicological evaluations are essential before clinical development. [, , , ]
Q11: What are the future directions for research on this compound?
A11: Future research should focus on:
- Optimizing its pharmacokinetic properties to enhance its suitability for clinical use. [, ]
- Conducting comprehensive preclinical safety and toxicology studies. [, ]
- Further elucidating the specific roles of α2 and α3 GABAA receptor subtypes in mediating its therapeutic effects in different disease models. [, , ]
- Exploring potential drug delivery strategies to enhance its targeting and efficacy. [, ]
Q12: What key questions remain unanswered regarding the therapeutic potential of this compound?
A12: Key unanswered questions include:
- Can the promising preclinical findings translate into clinical efficacy in patients with anxiety disorders or other conditions? [, ]
- What is the long-term safety profile of this compound, and does it hold a lower risk of dependence and abuse compared to conventional benzodiazepines? [, ]
- Can specific biomarkers be identified to predict treatment response or monitor potential adverse effects? [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S)-1-methyl-3-[(1S)-1-[(2S,3E,5R)-5-(methylsulfanylmethyl)-6-oxo-3-(2-oxocyclopent-3-en-1-ylidene)piperazin-2-yl]ethyl]-3H-indol-2-one](/img/structure/B1674038.png)










